3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide
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Overview
Description
3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a methoxypyrimidinyl group attached to the amide nitrogen
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is thought to act by affecting proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the organism’s cellular structure and function.
Biochemical Pathways
Given its potential interaction with cytoskeletal proteins, it may influence pathways related to cell structure and movement .
Result of Action
Its potential interaction with cytoskeletal proteins suggests that it could affect cell structure and function .
Biochemical Analysis
Biochemical Properties
It is known that amides, like 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide, can act as both an acid and a base
Temporal Effects in Laboratory Settings
Future studies should investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should focus on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid and 2-methoxypyrimidine.
Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with 2-methoxypyrimidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are utilized.
Major Products Formed
Substitution: Depending on the nucleophile, products such as amines or thiols substituted benzamides are formed.
Oxidation: Oxidized derivatives with additional functional groups like carboxylic acids.
Reduction: Reduced derivatives with modified functional groups like alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methoxypyridin-5-yl)benzamide
- 3-chloro-N-(2-methoxyphenyl)benzamide
- 3-chloro-N-(2-methoxypyrimidin-4-yl)benzamide
Uniqueness
3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the specific positioning of the methoxypyrimidinyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12-14-6-10(7-15-12)16-11(17)8-3-2-4-9(13)5-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXXIBRJMXOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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